Cas no 2138225-88-2 (2-(3-Bromo-5-fluorophenyl)butanedioic acid)

2-(3-Bromo-5-fluorophenyl)butanedioic acid structure
2138225-88-2 structure
商品名:2-(3-Bromo-5-fluorophenyl)butanedioic acid
CAS番号:2138225-88-2
MF:C10H8BrFO4
メガワット:291.070526123047
CID:6599114
PubChem ID:149633101

2-(3-Bromo-5-fluorophenyl)butanedioic acid 化学的及び物理的性質

名前と識別子

    • EN300-704807
    • 2138225-88-2
    • 2-(3-bromo-5-fluorophenyl)butanedioic acid
    • 2-(3-Bromo-5-fluorophenyl)butanedioic acid
    • インチ: 1S/C10H8BrFO4/c11-6-1-5(2-7(12)3-6)8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16)
    • InChIKey: AFNBBDWINGHCGM-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CC(=C1)C(C(=O)O)CC(=O)O)F

計算された属性

  • せいみつぶんしりょう: 289.95900g/mol
  • どういたいしつりょう: 289.95900g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

2-(3-Bromo-5-fluorophenyl)butanedioic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-704807-0.05g
2-(3-bromo-5-fluorophenyl)butanedioic acid
2138225-88-2 95.0%
0.05g
$864.0 2025-03-12
Enamine
EN300-704807-2.5g
2-(3-bromo-5-fluorophenyl)butanedioic acid
2138225-88-2 95.0%
2.5g
$2014.0 2025-03-12
Enamine
EN300-704807-10.0g
2-(3-bromo-5-fluorophenyl)butanedioic acid
2138225-88-2 95.0%
10.0g
$4421.0 2025-03-12
Enamine
EN300-704807-0.25g
2-(3-bromo-5-fluorophenyl)butanedioic acid
2138225-88-2 95.0%
0.25g
$946.0 2025-03-12
Enamine
EN300-704807-5.0g
2-(3-bromo-5-fluorophenyl)butanedioic acid
2138225-88-2 95.0%
5.0g
$2981.0 2025-03-12
Enamine
EN300-704807-0.5g
2-(3-bromo-5-fluorophenyl)butanedioic acid
2138225-88-2 95.0%
0.5g
$987.0 2025-03-12
Enamine
EN300-704807-1.0g
2-(3-bromo-5-fluorophenyl)butanedioic acid
2138225-88-2 95.0%
1.0g
$1029.0 2025-03-12
Enamine
EN300-704807-0.1g
2-(3-bromo-5-fluorophenyl)butanedioic acid
2138225-88-2 95.0%
0.1g
$904.0 2025-03-12

2-(3-Bromo-5-fluorophenyl)butanedioic acid 関連文献

2-(3-Bromo-5-fluorophenyl)butanedioic acidに関する追加情報

Comprehensive Overview of 2-(3-Bromo-5-fluorophenyl)butanedioic acid (CAS No. 2138225-88-2): Properties, Applications, and Industry Relevance

2-(3-Bromo-5-fluorophenyl)butanedioic acid (CAS No. 2138225-88-2) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This brominated and fluorinated derivative of succinic acid exhibits distinct reactivity, making it valuable for synthesizing bioactive molecules. The compound's aryl-substituted butanedioic acid backbone allows for versatile modifications, catering to modern drug discovery needs, particularly in targeting enzyme inhibition and receptor modulation.

Recent trends highlight growing interest in halogenated phenyl derivatives, driven by their enhanced metabolic stability and binding affinity. Researchers frequently search for "fluorinated phenyl compounds in drug design" or "bromine effects on aromatic reactivity," reflecting the demand for structurally optimized intermediates. The 3-bromo-5-fluoro substitution pattern in this compound offers steric and electronic advantages, enabling selective cross-coupling reactions—a hot topic in Pd-catalyzed Suzuki-Miyaura methodologies.

From a synthetic perspective, 2-(3-Bromo-5-fluorophenyl)butanedioic acid serves as a precursor for chiral auxiliaries and peptide mimetics. Its dicarboxylic acid functionality permits dual functionalization, aligning with green chemistry principles by reducing multi-step synthesis waste. Analytical studies emphasize its compatibility with HPLC purification and LC-MS characterization, addressing common queries like "how to analyze polar aromatic acids."

In material science, this compound’s thermal stability (up to 200°C) and crystalline properties make it suitable for designing metal-organic frameworks (MOFs). Such applications resonate with searches for "organic linkers for porous materials." Regulatory-compliant handling is emphasized, though it falls outside hazardous classifications, ensuring safer industrial adoption.

The future outlook for CAS No. 2138225-88-2 includes expanded roles in bioconjugation and prodrug development, leveraging its balanced lipophilicity (LogP ~2.1). As sustainable chemistry gains traction, its potential in catalytic asymmetric synthesis positions it as a candidate for scalable, eco-friendly processes—addressing trending questions on "green alternatives for aryl halides."

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